![molecular formula C10H18OSi B14644321 Silane, trimethyl[(5-methyl-1,5-cyclohexadien-1-yl)oxy]- CAS No. 54781-27-0](/img/structure/B14644321.png)
Silane, trimethyl[(5-methyl-1,5-cyclohexadien-1-yl)oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, trimethyl[(5-methyl-1,5-cyclohexadien-1-yl)oxy]- is a chemical compound with the molecular formula C10H18Si. It is a silane derivative that features a trimethylsilyl group attached to a 5-methyl-1,5-cyclohexadien-1-yloxy moiety. This compound is of interest in various fields of research due to its unique structural properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl[(5-methyl-1,5-cyclohexadien-1-yl)oxy]- typically involves the reaction of a suitable precursor with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
Precursor+(CH3)3SiCl→Silane, trimethyl[(5-methyl-1,5-cyclohexadien-1-yl)oxy]-+HCl
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure efficient mixing and reaction control .
Analyse Des Réactions Chimiques
Types of Reactions
Silane, trimethyl[(5-methyl-1,5-cyclohexadien-1-yl)oxy]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can yield silane derivatives with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like Grignard reagents or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields silanol derivatives, while substitution reactions can produce a variety of functionalized silanes .
Applications De Recherche Scientifique
Silane, trimethyl[(5-methyl-1,5-cyclohexadien-1-yl)oxy]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in modifying biological molecules for enhanced stability and reactivity.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty polymers and coatings.
Mécanisme D'action
The mechanism of action of Silane, trimethyl[(5-methyl-1,5-cyclohexadien-1-yl)oxy]- involves its ability to form stable bonds with various substrates. The trimethylsilyl group provides steric protection, while the cyclohexadienyl moiety can participate in π-π interactions and other non-covalent interactions. These properties make it a versatile compound for various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilane: A simpler silane derivative with the formula (CH3)3SiH.
Trimethyl[(3,5,5-trimethyl-1,3-cyclohexadien-1-yl)oxy]silane: A structurally similar compound with different substituents on the cyclohexadienyl ring.
Uniqueness
Silane, trimethyl[(5-methyl-1,5-cyclohexadien-1-yl)oxy]- is unique due to the presence of the 5-methyl-1,5-cyclohexadien-1-yloxy moiety, which imparts distinct reactivity and stability compared to other silane derivatives .
Propriétés
Numéro CAS |
54781-27-0 |
|---|---|
Formule moléculaire |
C10H18OSi |
Poids moléculaire |
182.33 g/mol |
Nom IUPAC |
trimethyl-(5-methylcyclohexa-1,5-dien-1-yl)oxysilane |
InChI |
InChI=1S/C10H18OSi/c1-9-6-5-7-10(8-9)11-12(2,3)4/h7-8H,5-6H2,1-4H3 |
Clé InChI |
WCSPKZHTHUIMNC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CCC1)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Pyridinesulfonamide, 2-[(2,4-dichlorophenyl)amino]-](/img/structure/B14644261.png)
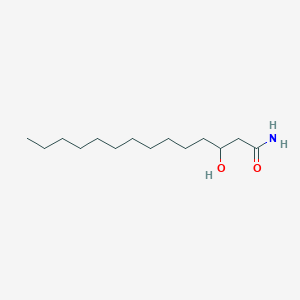

![4-{[3-(4-Methoxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B14644282.png)
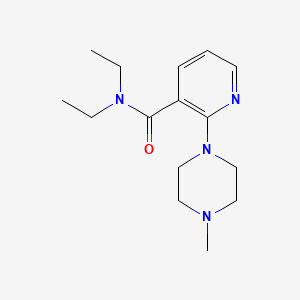


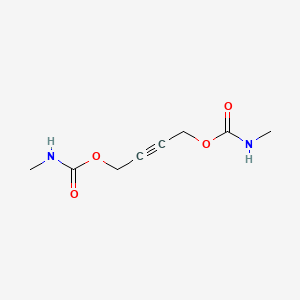
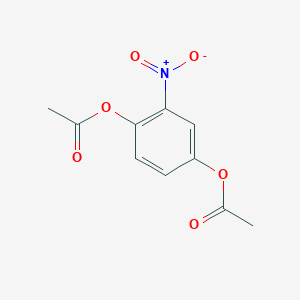
methanone](/img/structure/B14644315.png)
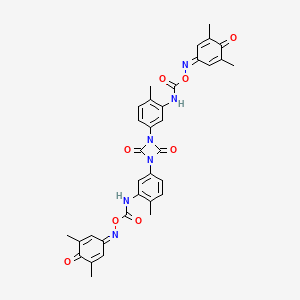
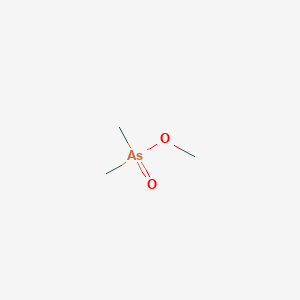
![1-Bromo-3-{[5-bromo-3-(morpholin-4-yl)pyrazin-2-yl]oxy}propan-2-ol](/img/structure/B14644329.png)
